
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is a chemical compound belonging to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of dichlorophenylphosphine with isoprene, followed by oxidation. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The mixture is stirred at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide to the corresponding phosphine.
Substitution: The compound can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholes, depending on the reagents and conditions used .
Scientific Research Applications
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of enzyme activity and the inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide: Similar in structure but with a phenyl group instead of a methyl group.
3-Methyl-1-phenyl-2-phospholene 1-oxide: Another related compound with a different substitution pattern on the phosphole ring
Uniqueness
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
91469-24-8 |
|---|---|
Molecular Formula |
C6H11OP |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
1,2-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H11OP/c1-6-4-3-5-8(6,2)7/h3-4,6H,5H2,1-2H3 |
InChI Key |
MDUAQARPWXWVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCP1(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
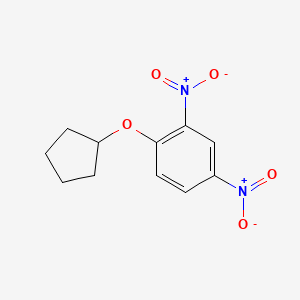
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
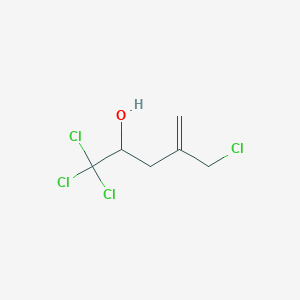
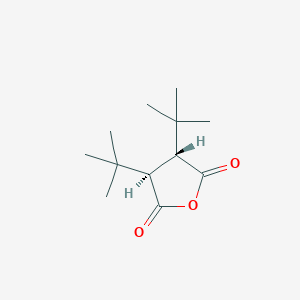

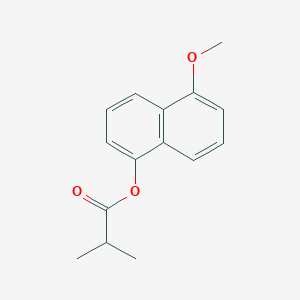

![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
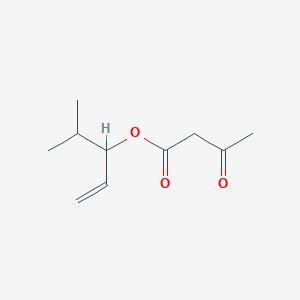
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)
